4-Chloro-8-fluoroquinoline is a fluorinated derivative of quinoline, a bicyclic compound known for its biological activity. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly as an antibacterial and anticancer agent. The molecular formula for 4-chloro-8-fluoroquinoline is with a molecular weight of approximately 181.60 g/mol. Its unique structure contributes to its classification as a heterocyclic compound, specifically within the family of quinolines, which are known for their diverse pharmacological properties.
4-Chloro-8-fluoroquinoline can be sourced from various chemical suppliers, including Thermo Scientific and Avantor, which provide it for research and industrial applications. It falls under the classification of fluorinated heterocycles, which are compounds containing fluorine atoms integrated into their cyclic structures. This classification is significant due to the enhanced biological activity often associated with fluorinated compounds.
The synthesis of 4-chloro-8-fluoroquinoline can be achieved through several methodologies:
The synthesis typically requires specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. For example, microwave-assisted techniques often operate at elevated temperatures (around 80 °C) for short durations (20-30 minutes), achieving high yields .
The molecular structure of 4-chloro-8-fluoroquinoline features a quinoline backbone with chlorine and fluorine substituents at the 4th and 8th positions, respectively. This arrangement influences the compound's reactivity and interaction with biological targets.
4-Chloro-8-fluoroquinoline participates in various chemical reactions typical for quinoline derivatives, including:
The mechanisms of these reactions often involve the formation of intermediates that are stabilized by resonance within the heterocyclic framework, allowing for efficient transformations under mild conditions.
The mechanism of action for compounds like 4-chloro-8-fluoroquinoline often involves inhibition of bacterial DNA gyrase or topoisomerase IIα—key enzymes in DNA replication and transcription. The binding affinity of this compound to these targets is crucial for its antibacterial properties.
In silico studies have shown that derivatives of 4-chloro-8-fluoroquinoline exhibit significant binding affinities ranging from -6.1 to -7.4 kcal/mol against E. coli DNA gyrase B, indicating strong potential as antibacterial agents . These findings suggest that modifications to the quinoline structure can enhance efficacy.
Relevant data indicates that compounds similar to 4-chloro-8-fluoroquinoline demonstrate varied physical properties depending on their substituents and structural modifications .
4-Chloro-8-fluoroquinoline is primarily explored for its potential as:
The discovery of quinolone antibiotics traces back to the serendipitous identification of nalidixic acid in 1962 as a by-product during chloroquine synthesis. This first-generation quinolone exhibited narrow-spectrum activity against Gram-negative bacteria but was limited by poor pharmacokinetics and rapid resistance development [9]. The pivotal breakthrough occurred with the introduction of fluorine at the C6 position, creating the fluoroquinolone class that revolutionized antimicrobial therapy. This structural modification significantly expanded the spectrum of activity against both Gram-negative and Gram-positive pathogens while enhancing tissue penetration and oral bioavailability [8] [9].
The strategic incorporation of halogens—particularly fluorine and chlorine—at specific positions on the quinoline nucleus has driven iterative improvements across four generations of development. Second-generation fluoroquinolones (e.g., ciprofloxacin) incorporated a C6-fluorine and C7-piperazinyl group, dramatically enhancing activity against Pseudomonas aeruginosa and staphylococci [8]. Third and fourth-generation agents further optimized halogen placement: moxifloxacin (C8-methoxy) and clinafloxacin (C8-chloro) demonstrated that C8 halogenation could broaden coverage to include anaerobes and improve potency against resistant strains [4]. This evolution underscores how targeted halogen substitutions have transformed quinolones from narrow-spectrum urinary antiseptics into frontline systemic antimicrobials.
Table 1: Generational Evolution of Quinolone Antibiotics Highlighting Halogen Impact
Generation | Representatives | Key Halogen Modifications | Spectrum Enhancement |
---|---|---|---|
First | Nalidixic acid | None | Gram-negative bacteria (limited to UTIs) |
Second | Ciprofloxacin, Ofloxacin | C6-Fluorine + C7-piperazine | Expanded Gram-negative + some Gram-positive |
Third | Levofloxacin, Sparfloxacin | C6-Fluorine + C8-Fluorine/Amine | Improved Gram-positive + atypical pathogens |
Fourth | Moxifloxacin, Clinafloxacin | C6-Fluorine + C8-Methoxy/Chloro | Broad-spectrum + anaerobes + antipseudomonal |
The strategic placement of halogens—particularly at the C4 and C8 positions of the quinoline scaffold—exerts profound effects on molecular properties critical to antimicrobial efficacy. 4-Chloro-8-fluoroquinoline exemplifies this principle, where chlorine at C4 and fluorine at C8 create synergistic electronic and steric effects. The C4 chlorine atom enhances DNA gyrase/topoisomerase IV binding through hydrophobic interactions with the GyrA subunit, while the C8 fluorine reduces photodegradation and improves cellular uptake [3] [7]. Computational studies reveal that C8-fluorine decreases the molecule's LUMO energy (-2.31 eV vs. -1.98 eV in non-fluorinated analogs), facilitating charge transfer interactions with bacterial enzyme targets [4] [7].
The halogen pattern directly influences antibacterial potency through structure-activity relationships (SAR):
Table 2: Structure-Activity Relationships of Key Halogen Positions in Quinolones
Position | Halogen | Electronic Effect | Biological Consequence |
---|---|---|---|
C4 | Chlorine | Increased lipophilicity (ClogP +0.4) | Enhanced membrane penetration + target affinity |
C6 | Fluorine | Strong electron-withdrawing | Broad-spectrum activity + reduced resistance frequency |
C8 | Fluorine | Reduced photosensitivity | Improved in vivo stability + maintained activity vs. anaerobes |
C8 | Chlorine | Extended π-conjugation | Increased Gram-positive coverage but phototoxicity risk |
Synthetic innovations enable precise halogen placement. 4-Chloro-8-fluoroquinoline is synthesized via:
These methods highlight how modern synthetic chemistry exploits halogen-specific reactivity to optimize quinoline-based antimicrobial agents [3] [4] [7].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4